molecular formula C23H24ClN5OS B2971067 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-02-5

5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2971067
CAS No.: 869344-02-5
M. Wt: 453.99
InChI Key: HGQUKNXDAPNFOC-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring:

  • A thiazolo[3,2-b][1,2,4]triazol-6-ol core, which is a fused bicyclic system combining thiazole and triazole rings.
  • A 3-chlorophenyl piperazine moiety at the 4-position of the piperazine ring. Piperazine derivatives are frequently associated with CNS activity due to their affinity for neurotransmitter receptors (e.g., serotonin, dopamine) .
  • An m-tolyl (3-methylphenyl) group attached via a methylene bridge.
  • A 2-methyl group on the thiazolo-triazole ring, which may influence steric and electronic properties.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c1-15-5-3-6-17(13-15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-11-9-27(10-12-28)19-8-4-7-18(24)14-19/h3-8,13-14,20,30H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQUKNXDAPNFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C26H24ClN5O2S, with a molecular weight of 506.02 g/mol. Its structure features a thiazole ring fused with a triazole moiety and a piperazine substituent, which is known to enhance biological activity.

Biological Activity

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol. For instance, derivatives with similar piperazine and thiazole structures demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CE. coliWeak

2. Enzyme Inhibition
This compound exhibits significant inhibitory effects on various enzymes. For example, related compounds have shown strong inhibition of acetylcholinesterase (AChE) and urease. In vitro studies reported IC50 values for urease inhibition ranging from 1.13 µM to 6.28 µM for various derivatives .

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
Compound DAcetylcholinesterase2.14
Compound EUrease1.13
Compound FUrease6.28

3. Neuropharmacological Effects
The piperazine moiety in the compound is associated with neuropharmacological activities. For instance, compounds containing similar structural features have been studied for their effects on serotonin receptors (5-HT1A and 5-HT7), which are crucial in the treatment of depression . The dual action on these receptors may enhance antidepressant properties.

Case Studies

Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant-like effects of piperazine derivatives in a forced swim test (FST), compounds that included the piperazine structure showed significant reductions in immobility time compared to controls, indicating potential antidepressant activity .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiazole derivatives similar to our compound. Results indicated that modifications in the piperazine substituent could lead to enhanced activity against resistant bacterial strains .

The biological activity of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The presence of the thiazole and triazole rings contributes to binding interactions with target enzymes.
  • Receptor Modulation : The piperazine moiety facilitates interaction with neurotransmitter receptors, influencing neurochemical pathways involved in mood regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Key Substituents Molecular Formula Molecular Weight Notable Properties/Activities
Target Compound (m-tolyl variant) m-Tolyl, 3-chlorophenyl piperazine, 2-methyl ~C24H25ClN5OS* ~490–500* Hypothesized enhanced lipophilicity due to m-tolyl; potential CNS activity via piperazine .
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (869344-07-0, ) 4-Ethoxy-3-methoxyphenyl C25H28ClN5O3S 514.0 Polar substituents (ethoxy, methoxy) may reduce lipophilicity but improve solubility. No direct activity data reported.
5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (869344-01-4, ) 2-Fluorophenyl C22H21ClFN5OS 458.0 Fluorine substitution likely increases metabolic stability and electronegativity. Molecular weight lower due to fewer carbon atoms.
NF1442 () Quinoline-piperazine hybrid Not specified Not specified IC50 = 1.3 µM for Ca²⁺-ATPase inhibition. Demonstrates high affinity via piperazine-mediated binding .
5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () Spirocyclic piperazine Not specified Not specified Spiro structure may confer conformational rigidity, affecting receptor binding kinetics.

* Estimated based on structural analogs (e.g., ).

Key Observations

Substituent Effects on Lipophilicity: The m-tolyl group in the target compound enhances lipophilicity compared to the 4-ethoxy-3-methoxyphenyl group in , which contains polar oxygen-based substituents. This difference may influence pharmacokinetic properties, such as blood-brain barrier penetration .

Piperazine Moieties and Pharmacological Potential: The 3-chlorophenyl piperazine group is a recurring pharmacophore in compounds with demonstrated enzyme or receptor affinity (e.g., Ca²⁺-ATPase inhibition in ). This suggests the target compound may interact with similar biological targets .

Structural Modifications and Activity: Replacement of the 2-methyl group with a furan-2-yl moiety () introduces aromatic heterocyclic character, which could enhance π-π stacking interactions in receptor binding .

Synthetic Challenges :

  • Synthesis of these compounds typically involves multi-step protocols, such as cyclocondensation () or heterocyclic coupling (). The target compound’s synthesis likely requires precise control of substituent positioning to avoid stereochemical complications .

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